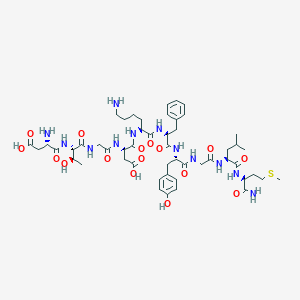

Sialokinin II

Description

Properties

CAS No. |

152923-42-7 |

|---|---|

Molecular Formula |

C51H76N12O16S |

Molecular Weight |

1145.3 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H76N12O16S/c1-27(2)20-35(48(76)59-33(44(54)72)17-19-80-4)57-39(66)25-55-46(74)36(22-30-13-15-31(65)16-14-30)61-49(77)37(21-29-10-6-5-7-11-29)62-47(75)34(12-8-9-18-52)60-50(78)38(24-42(70)71)58-40(67)26-56-51(79)43(28(3)64)63-45(73)32(53)23-41(68)69/h5-7,10-11,13-16,27-28,32-38,43,64-65H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,72)(H,55,74)(H,56,79)(H,57,66)(H,58,67)(H,59,76)(H,60,78)(H,61,77)(H,62,75)(H,63,73)(H,68,69)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1 |

InChI Key |

DAASCSHCPGXAAM-FBCVKHONSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |

sequence |

DTGDKFYGLM |

Synonyms |

Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 sialokinin II |

Origin of Product |

United States |

Molecular and Structural Characterization of Sialokinin Ii

Structural Homology and Divergence with Vertebrate Tachykinins

Comparison with Mammalian Substance P

Sialokinin II exhibits significant functional and structural homology to the mammalian tachykinin, Substance P. researchgate.netplos.org Tachykinins are a group of neuropeptides that mediate a variety of physiological processes, including smooth muscle contraction and inflammation. plos.org

Both this compound and Substance P are potent vasodilators. researchgate.netmdpi.com In laboratory assays using guinea pig ileum, this compound demonstrated a potency comparable to that of Substance P. researchgate.netnih.govpnas.org The K0.5 values, which represent the concentration required to produce half-maximal contraction, were determined to be 6.58 nM for this compound, 5.07 nM for Sialokinin I, and 4.94 nM for Substance P. researchgate.netnih.govpnas.org This indicates that both sialokinins are nearly as active as Substance P in this biological assay. nih.gov

The structural similarity lies in the C-terminal region of the peptides, which is crucial for receptor interaction. nih.gov This homology allows sialokinins to interact with mammalian tachykinin receptors, such as the neurokinin 1 receptor (NK1R), to induce physiological effects like vasodilation and increased vascular permeability. mdpi.comnews-medical.net This functional mimicry is a result of convergent evolution, where the mosquito peptide has evolved to resemble a host molecule to facilitate blood feeding. nih.gov

Analysis of the C-terminal FXGLMamide Motif

A key feature of this compound and other tachykinin-like peptides is the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 (FXGLMamide). biorxiv.orgnih.gov In this compound, the sequence is Phe-Tyr-Gly-Leu-Met-NH2. researchgate.netnih.govmybiosource.com This motif is characteristic of deuterostome-type tachykinins, including mammalian Substance P and neurokinins A and B, which also possess the FXGLMamide signature. biorxiv.orgbiorxiv.org

In contrast, most insect tachykinin-related peptides (TRPs) have a different C-terminal motif, FXGXRamide. biorxiv.orgpnas.orgresearchgate.net The presence of the deuterostome-type FXGLMamide motif in this compound is unusual for an insect peptide and highlights its unique evolutionary path. biorxiv.orgpnas.org This specific C-terminal sequence is critical for the peptide's biological activity, as it is the primary site of interaction with tachykinin receptors. nih.govnih.gov The amidation of the C-terminal methionine is also essential for its function. researchgate.netnih.gov

Gene Encoding and Transcriptomic Analysis of Sialokinin Peptides

The gene encoding the precursor of sialokinin peptides has been identified in Aedes aegypti and is designated as AAEL000229. uniprot.orgbiorxiv.orgpnas.org This gene is located on chromosome 1 and exists as a single-copy gene. nih.gov The gene product is a prepro-sialokinin that undergoes post-translational processing to yield the active sialokinin peptides. nih.govplos.org

Initially, it was thought that Sialokinin I and this compound might arise from allelic variations of the same gene. nih.gov However, extensive sequencing of cDNA clones and RNA sequencing (RNA-seq) analyses of the salivary gland transcriptome have so far only identified the gene for Sialokinin I. nih.gov No distinct gene encoding this compound has been found. nih.gov This has led to the hypothesis that this compound may be a post-translational modification or a degradation product of Sialokinin I, although the exact mechanism remains unclear. nih.gov

Transcriptomic studies have confirmed that the sialokinin gene is highly expressed in the salivary glands of female Aedes aegypti mosquitoes. plos.orgbiorxiv.org This expression is female-specific, which is consistent with the role of sialokinins in blood-feeding, a behavior exclusive to female mosquitoes. pnas.orgresearchgate.net The high level of expression underscores the importance of this peptide for the mosquito's feeding success. plos.org

Mechanistic Investigations of Sialokinin Ii Biological Activity

Receptor Interaction and Signal Transduction Pathways

Activation of Neurokinin-1 Receptor (NK1R) Signaling

Sialokinin II, like its more abundant counterpart Sialokinin I, exerts its biological effects by interacting with the mammalian Neurokinin-1 Receptor (NK1R), the primary receptor for the mammalian tachykinin, Substance P. nih.govimrpress.comnih.gov The structural and functional homology between sialokinins and Substance P allows them to bind to and activate NK1R. plos.orgvt.edu This interaction has been confirmed through experiments where the effects of mosquito saliva were blocked by an NK1R antagonist, aprepitant (B1667566). nih.gov The activation of NK1R by this compound initiates a cascade of intracellular signaling events. frontiersin.orgnih.gov As a G-protein coupled receptor (GPCR), the ligand-activated NK1R typically stimulates G-protein mediated signaling pathways. frontiersin.orgnih.gov This can lead to the activation of enzymes like phospholipase C and adenylyl cyclase, resulting in the generation of second messengers and the mobilization of intracellular calcium. frontiersin.orgfrontiersin.org This signaling pathway is central to the vasodilatory and immunomodulatory functions attributed to this compound. mdpi.comresearchgate.net

Comparative Receptor Affinity Studies with Mammalian Tachykinins

Sialokinins share the conserved C-terminal sequence Phe-Xaa-Gly-Leu-Met-NH2 that characterizes all members of the tachykinin family and is essential for binding to tachykinin-specific receptors. researchgate.net Studies comparing the biological activity of sialokinins with mammalian tachykinins have demonstrated a remarkable similarity in their potency. When tested on guinea pig ileum, which contains NK1 receptors, this compound was found to be as active as Substance P. researchgate.netnih.govimrpress.com This indicates that this compound binds to the NK1 receptor with an affinity comparable to that of the endogenous mammalian ligand, Substance P. imrpress.com

| Compound | Sequence | Half-Maximal Response (K0.5) [nM] |

|---|---|---|

| Sialokinin I | Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | 5.07 |

| This compound | Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 | 6.58 |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | 4.94 |

This table presents the half-maximal response (K0.5) values for Sialokinin I, this compound, and Substance P, indicating their comparable potency in inducing guinea pig ileum contraction, a measure of NK1R activation. Data sourced from Champagne and Ribeiro (1994). researchgate.netnih.govpnas.org

Nitric Oxide Synthase (NOS) Pathway Modulation

Induction of Nitric Oxide Release by Blood Vessels

A key mechanism of this compound's vasodilatory action is the stimulation of nitric oxide (NO) production by endothelial cells. scielo.brmdpi.com It has been demonstrated that sialokinin induces the release of NO from blood vessels, an effect similar to that of Substance P. nih.govnih.gov This process is initiated through the activation of NK1R on endothelial cells, which in turn triggers the activation of nitric oxide synthase (NOS). mdpi.comresearchgate.net Specifically, the endothelial constitutive form of NOS (eNOS) is responsible for the production of NO that controls vascular tone. researchgate.net The release of this volatile gas into the host's tissue is a critical step in facilitating blood feeding for the mosquito by widening blood vessels. mdpi.comtandfonline.com

Downstream Signaling Events Mediated by Nitric Oxide

The nitric oxide released upon this compound stimulation acts as a crucial second messenger, initiating further downstream signaling. mdpi.com NO activates the enzyme guanylate cyclase in smooth muscle cells adjacent to the endothelium. redalyc.orgscielo.br This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). scielo.brredalyc.orgscielo.br The elevation of cGMP levels ultimately results in the relaxation of the vascular smooth muscle, causing vasodilation and increasing local blood flow. scielo.brscielo.br This cGMP-mediated pathway is a fundamental component of the physiological response to this compound. scielo.brredalyc.org

Regulation of Endothelial Barrier Function

Beyond vasodilation, this compound plays a significant role in modulating the integrity of the endothelial barrier. nih.govmdpi.com Research has shown that sialokinin enhances vascular permeability, leading to a disruption of the endothelial barrier. nih.govpnas.orgpnas.org This effect is mediated through its direct action on endothelial cells via NK1R signaling. nih.govmdpi.com Exposure of endothelial cell monolayers to sialokinin results in a rapid decrease in electrical resistance, which signifies an increase in permeability. pnas.orgbiorxiv.orgbiorxiv.org This disruption of barrier function can lead to edema and facilitates the influx of immune cells to the site of the mosquito bite. pnas.orgbiorxiv.orgbiorxiv.org The increased permeability is a direct consequence of the pharmacological effects of sialokinin on the host's vasculature. pnas.org

Mechanisms of Enhanced Endothelial Permeability

This compound, a potent vasodilatory tachykinin found in the saliva of the Aedes aegypti mosquito, significantly enhances endothelial permeability through direct action on the vascular endothelium. researchgate.netpnas.org This process is initiated by the binding of this compound to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor present on the surface of endothelial cells. researchgate.net The biological activity of this compound is analogous to the mammalian tachykinin, substance P, which also acts via the NK1R. researchgate.netnih.gov

Activation of the NK1R by this compound triggers two primary signaling cascades that culminate in increased vascular permeability:

Nitric Oxide Synthase (NOS) Activation: Upon binding to the NK1R, this compound stimulates endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov This leads to the production and release of nitric oxide (NO), a powerful signaling molecule that induces smooth muscle relaxation (vasodilation) and contributes to the increase in endothelial permeability. researchgate.net Studies using sialokinin-knockout (KO) mosquitoes have confirmed the critical role of this peptide, as their saliva fails to induce significant vasodilation. researchgate.net

Phospholipase C (PLC) and Calcium Signaling: The NK1R is coupled to the phospholipase C (PLC) pathway. mdpi.com Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, increasing the cytosolic calcium concentration. This calcium influx, along with the activation of protein kinase C (PKC) by DAG, is a key driver of endothelial barrier disruption. mdpi.com

Experimental evidence robustly supports the role of sialokinins in modulating the endothelial barrier. In-vitro studies measuring transendothelial electrical resistance (TEER) on monolayers of primary human blood endothelial cells demonstrated that both Aedes saliva and purified sialokinin cause a rapid loss of electrical resistance, signifying an increase in permeability. pnas.org This effect is direct and does not depend on an immune response. pnas.org Furthermore, salivary gland extracts (SGE) from wild-type mosquitoes significantly increase the passage of FITC-dextran across an endothelial monolayer, a direct measure of permeability. In contrast, SGE from sialokinin-KO mosquitoes exhibits a markedly reduced effect on permeability, confirming that sialokinin is a primary salivary component responsible for this activity. nih.gov

Table 1: Effect of Sialokinin on Endothelial Permeability

| Experimental Model | Treatment Group | Key Finding | Reference |

|---|---|---|---|

| Human Dermal Endothelial Cells (in vitro) | Wild-Type Aedes aegypti Salivary Gland Extract (SGE) | Significantly increased FITC-dextran permeability compared to control. | nih.gov |

| Human Dermal Endothelial Cells (in vitro) | Sialokinin-Knockout Aedes aegypti SGE | Permeability enhancement was significantly lower than that of wild-type SGE. | nih.gov |

| Primary Blood Endothelial Cell Monolayer (in vitro) | Purified Sialokinin | Caused a rapid decrease in transendothelial electrical resistance (TEER), indicating increased permeability. | pnas.org |

Cellular Processes Influencing Vascular Disruption

The this compound-induced increase in endothelial permeability is the functional outcome of profound changes at the cellular level, primarily involving the disruption of the endothelial cytoskeleton and the weakening of cell-cell junctions. mdpi.com These events lead to the formation of intercellular gaps, allowing for the leakage of plasma and the extravasation of immune cells. mdpi.com

Actin Cytoskeleton Rearrangement: The structural integrity of endothelial cells and the maintenance of a restrictive barrier are heavily dependent on the actin cytoskeleton. nih.govum.es In quiescent endothelial cells, a dense cortical actin rim helps maintain cell shape and stabilizes cell-cell adhesion complexes. nih.gov The signaling pathways activated by this compound, particularly the elevation of intracellular calcium and activation of PKC via the NK1R, are known potent regulators of actin dynamics. mdpi.com These signals are understood to promote the reorganization of the actin cytoskeleton, leading to the formation of contractile stress fibers and the retraction of endothelial cells. mdpi.com This process of cell retraction is a fundamental mechanism of neurogenic inflammation and edema, a key feature of tachykinin activity. mdpi.com

VE-Cadherin Junction Disruption: The primary protein responsible for endothelial cell-cell adhesion is Vascular Endothelial-cadherin (VE-cadherin). frontiersin.orgnih.gov VE-cadherin molecules on adjacent cells bind to each other, forming adherens junctions that regulate the paracellular pathway. frontiersin.org The cytoplasmic tail of VE-cadherin is linked to the actin cytoskeleton via catenin proteins, creating a continuous mechanosensitive structure. um.es The stability of this complex is essential for maintaining a tight endothelial barrier. nih.gov Disruption of VE-cadherin adhesion is a central mechanism for increased endothelial permeability. nih.gov The signaling events triggered by this compound, such as PKC activation, can lead to the phosphorylation of components of the adherens junction complex. This phosphorylation can weaken the link between VE-cadherin and the actin cytoskeleton, leading to junctional instability, disassembly, and the formation of intercellular gaps. frontiersin.org

Leukocyte Recruitment: Beyond its direct effects on the endothelium, this compound also contributes to vascular disruption by promoting the recruitment of immune cells to the site of the mosquito bite. nih.govnih.gov Sialokinin has been shown to induce the recruitment of leukocytes, including neutrophils and CD8+ T cells, as well as myelomonocytic cells. researchgate.netnih.gov These recruited cells can release their own inflammatory mediators, such as proteases and cytokines, which can further amplify the disruption of the endothelial barrier and contribute to local inflammation and edema. tandfonline.com

Table 2: Cellular-Level Effects of Tachykinin/Sialokinin Signaling

| Cellular Process | Mediator/Receptor | Mechanism | Consequence | Reference |

|---|---|---|---|---|

| Endothelial Cell Retraction | Substance P / NK1R | Activation of intracellular signaling (e.g., Ca2+, PKC) leading to cytoskeletal rearrangement. | Formation of intercellular gaps. | mdpi.com |

| Adherens Junction Disruption | VE-Cadherin | Phosphorylation and internalization of VE-cadherin, uncoupling it from the actin cytoskeleton. | Weakening of cell-cell adhesion. | frontiersin.orgnih.gov |

| Leukocyte Recruitment | Sialokinin | Induces migration of neutrophils, CD8+ T cells, and monocytic cells to the local environment. | Amplification of local inflammation and vascular leakage. | researchgate.netnih.gov |

Physiological and Pathophysiological Roles of Sialokinin Ii

Role in Arthropod Hematophagy and Host-Vector Co-evolution

The success of hematophagous arthropods like mosquitoes relies on their ability to efficiently locate and extract blood from their hosts. Sialokinin II is a key molecular tool that has evolved to facilitate this process, primarily by counteracting the host's hemostatic responses at the bite site.

Contribution to Mosquito Blood Feeding Success

This compound is crucial for the blood-feeding success of Aedes aegypti mosquitoes. mdpi.com Its primary function is to induce vasodilation, which increases local blood flow and makes it easier for the mosquito to locate a blood vessel. mdpi.comnih.gov Studies have shown that mosquitoes lacking sialokinin (sialokinin-KO) exhibit significantly longer probing times, the period spent searching for a blood meal, which directly translates to reduced blood-feeding success. nih.govnih.gov

The vasodilatory effect of this compound is comparable to the mammalian tachykinin, substance P. mdpi.comresearchgate.net It achieves this by stimulating the release of nitric oxide (NO) from endothelial cells, a key signaling molecule in vasodilation. nih.govnih.gov This action promotes blood perfusion at the bite site, ensuring a shorter feeding time and minimizing the risk of detection by the host. mdpi.comnih.gov

Table 1: Impact of Sialokinin on Mosquito Blood Feeding Behavior

| Parameter | Wild-Type Mosquitoes | Sialokinin-KO Mosquitoes | Reference(s) |

|---|---|---|---|

| Probing Time | Shorter | Significantly longer | mdpi.comnih.govnih.gov |

| Blood Feeding Success | Higher | Significantly lower | mdpi.comnih.govnih.gov |

| Blood Perfusion at Bite Site | Increased | Lower | nih.govnih.gov |

Interference with Host Hemostasis at the Bite Site

Upon injury, the vertebrate host initiates a rapid hemostatic response to prevent blood loss, involving vasoconstriction, platelet aggregation, and blood coagulation. Mosquito saliva contains a cocktail of molecules that counteract these defenses, and this compound plays a pivotal role in this process. nih.govnih.govscielo.br

By inducing potent vasodilation, this compound directly antagonizes the host's initial vasoconstrictive response. nih.gov This ensures that the blood vessels remain dilated, facilitating a continuous flow of blood for the feeding mosquito. The mechanism involves the activation of the neurokinin-1 receptor (NK1R), similar to substance P, which leads to the release of nitric oxide and subsequent relaxation of the smooth muscle in the blood vessel walls. mdpi.comnih.gov This interference with hemostasis is critical for the mosquito to obtain a full blood meal efficiently. nih.govnih.gov

Immunomodulatory Effects on Vertebrate Host Responses

Beyond its role in blood-feeding, this compound has significant immunomodulatory effects on the vertebrate host's immune system. These effects can alter the local immune environment at the bite site, potentially influencing the transmission of mosquito-borne pathogens.

Impact on Leukocyte Recruitment and Infiltration

This compound has been shown to promote the recruitment of leukocytes, particularly neutrophils and CD8+ T cells, to the site of the mosquito bite. nih.govuniprot.org This influx of immune cells is a hallmark of the inflammatory response. The saliva of sialokinin-KO mosquitoes, in contrast, inhibits leukocyte recruitment. nih.gov This suggests that this compound is a key factor in establishing the initial inflammatory milieu at the bite site. mdpi.comnih.gov The increased vascular permeability induced by sialokinin likely facilitates the extravasation of these immune cells from the bloodstream into the dermal tissue. mdpi.comnih.gov

Table 2: Effect of Sialokinin on Leukocyte Recruitment at the Bite Site

| Leukocyte Population | Effect of Sialokinin | Reference(s) |

|---|---|---|

| Total Leukocytes | Promotes recruitment | mdpi.comnih.gov |

| Neutrophils | Promotes recruitment | nih.govuniprot.org |

| CD8+ T cells | Promotes recruitment | nih.govuniprot.org |

| B cells | No significant effect | nih.govuniprot.org |

| Mast cells | No significant effect | nih.gov |

Modulation of Macrophage Activation and Function

Macrophages, key cells of the innate immune system, are also influenced by this compound. Studies have demonstrated that sialokinin can directly modulate macrophage responses. mdpi.comnih.gov Specifically, sialokinin has been shown to inhibit the production of certain inflammatory cytokines by macrophages while activating components of the inflammasome pathway, such as IL-1β and caspase-1. nih.gov However, research using sialokinin-knockout mosquitoes has also indicated that the absence of sialokinin leads to an increase in monocyte and macrophage populations in various tissues, including the skin, blood, bone marrow, and spleen. plos.orgresearchgate.netvt.edu This suggests a complex regulatory role for sialokinin in macrophage activation and function.

Influence on Lymphocyte Populations

This compound exerts a notable influence on various lymphocyte populations, suggesting a role in shaping the adaptive immune response. Research indicates that sialokinin may shift the immune response towards a T helper 2 (Th2) profile. plos.orgresearchgate.netvt.edu This is supported by findings that bites from sialokinin-knockout mosquitoes lead to an increase in CD4+ T cells across all analyzed tissues. nih.govplos.org Furthermore, the absence of sialokinin results in decreased populations of Natural Killer T (NKT) cells in the skin and fewer B cells in the blood, spleen, and bone marrow. plos.orgresearchgate.netdntb.gov.ua An increase in Natural Killer (NK) cells in the skin and blood has also been observed in response to bites from sialokinin-knockout mosquitoes. plos.orgresearchgate.net These alterations in lymphocyte populations highlight the immunomodulatory capacity of this compound, which could have implications for the host's ability to mount an effective immune response against co-transmitted pathogens. plos.orgresearchgate.netvt.edu

Table 3: Influence of Sialokinin on Lymphocyte Populations

| Lymphocyte Population | Effect of Sialokinin Knockout | Implied Effect of Sialokinin | Reference(s) |

|---|---|---|---|

| CD4+ T cells | Increased | Suppression/Modulation | nih.govuniprot.orgplos.org |

| CD8+ T cells | Increased in bone marrow | Suppression/Modulation | nih.gov |

| NKT cells | Decreased in skin | Promotion/Activation | plos.orgresearchgate.netdntb.gov.ua |

| B cells | Decreased in blood, spleen, bone marrow | Promotion/Activation | plos.orgresearchgate.netdntb.gov.ua |

| NK cells | Increased in skin and blood | Suppression/Inhibition | plos.orgresearchgate.net |

Shifting of Host Immune Responses (e.g., TH1 vs. TH2 polarization)

Sialokinin, a key peptide in the saliva of Aedes aegypti mosquitoes, plays a significant role in modulating the host's immune system, particularly by influencing the balance between T-helper 1 (TH1) and T-helper 2 (TH2) responses. scielo.br The immune system's response to pathogens is often characterized by this dichotomy; a TH1 response is crucial for clearing intracellular pathogens like viruses, while a TH2 response is typically associated with extracellular parasites and allergic reactions. plos.org Evidence suggests that mosquito saliva can trigger a TH2 response, which in turn dampens the protective TH1 response needed to combat viral infections. scielo.brplos.org

Research has shown that sialokinin is a critical factor in this immune-skewing process. nih.gov When injected into mice, sialokinin was found to suppress the production of TH1-associated cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in splenocyte cultures. nih.govuniprot.org Concurrently, it up-regulated the expression of TH2-associated cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govuniprot.org This shift away from a TH1 and towards a TH2 phenotype is believed to facilitate viral transmission and infection. nih.gov

Further studies using humanized mice and sialokinin-knockout mosquitoes have reinforced these findings. plos.orgresearchgate.net Mice bitten by mosquitoes lacking the sialokinin peptide mounted an enhanced TH1 cellular immune response. plos.orgresearchgate.net This included an increase in monocyte and macrophage populations, natural killer (NK) cells, and CD4+ T cells. researchgate.netresearchgate.net This observation strongly implies that under normal circumstances, the sialokinin present in wild-type mosquito saliva actively promotes a TH2-dominated environment, thereby suppressing the host's primary antiviral defenses and contributing to viral pathogenesis. plos.orgresearchgate.net

Regulation of Inflammatory Cytokine and Chemokine Production

Sialokinin significantly influences the local inflammatory environment at the mosquito bite site by regulating the production of various cytokines and chemokines. Mosquito saliva is known to induce the expression of pro-inflammatory chemokines, including CXCL2 and CCL2, which are involved in recruiting immune cells. pnas.orgnih.gov While some inflammatory responses can be triggered by microbiota within the saliva, the specific ability of saliva to enhance viral infection is linked to a heat-sensitive proteinaceous factor, identified as sialokinin. pnas.orgnih.govbiorxiv.org

The peptide directly modulates the function of key immune cells. For instance, sialokinin affects cytokine production by host macrophages, leading to increased levels of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-6, while reducing levels of IL-1β. uniprot.org This complex regulation of signaling molecules creates an environment conducive to viral establishment. The recruitment of leukocytes, particularly neutrophils and CD8+ T cells, to the bite site is also promoted by sialokinin. uniprot.org

Interactive Data Table 1: Effect of Sialokinin on Host Immune Mediators

| Immune Mediator | Category | Effect of Sialokinin | Immune Response Shift |

| Interferon-gamma (IFN-γ) | TH1 Cytokine | Down-regulated/Suppressed nih.govuniprot.org | Skew towards TH2 |

| Interleukin-2 (IL-2) | TH1 Cytokine | Down-regulated/Suppressed nih.govuniprot.org | Skew towards TH2 |

| Interleukin-4 (IL-4) | TH2 Cytokine | Up-regulated nih.govuniprot.org | Skew towards TH2 |

| Interleukin-10 (IL-10) | TH2/Regulatory Cytokine | Up-regulated uniprot.org | Skew towards TH2 |

| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | Reduced in macrophages uniprot.org | Modulation of Inflammation |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Increased in macrophages uniprot.org | Modulation of Inflammation |

| CCL2 | Chemokine | Induced pnas.org | Monocyte Recruitment |

| CXCL2 | Chemokine | Induced pnas.org | Neutrophil Recruitment |

Contribution to Arbovirus Pathogenesis and Transmission Dynamics

Enhancement of Viral Infection and Replication (e.g., Zika, Dengue, Semliki Forest Virus)

Sialokinin is a critical component of mosquito saliva that actively enhances the infection and replication of a range of arboviruses, including Zika virus (ZIKV), Dengue virus (DENV), and Semliki Forest Virus (SFV). pnas.orgresearchgate.netbiotechniques.com The presence of mosquito saliva containing sialokinin at the site of a viral inoculation leads to a higher quantity of virus in tissues and blood, resulting in more severe pathogenesis. pnas.org Research has demonstrated that this enhancement is not a minor effect; sialokinin is a key determinant that worsens the clinical outcome of infection with these globally significant viruses. biorxiv.orgbiotechniques.com

Studies using mouse models have consistently shown this proviral effect. In experiments with SFV and ZIKV, the co-inoculation of the virus with synthetic sialokinin was sufficient to replicate the infection-enhancing effect of whole Aedes saliva. biorxiv.orgbiotechniques.combiorxiv.org This enhancement is apparent within hours of infection. pnas.orgbiorxiv.org The peptide facilitates an early replicative boost for the virus, which fuels a higher viremia and contributes to more severe disease. biorxiv.org While some studies using in vitro cell cultures did not observe a direct increase in viral infection in isolated fibroblasts or macrophages, the in vivo evidence is robust, highlighting that sialokinin's mechanism requires the complex environment of a living host. pnas.orgnih.gov

Mechanisms of Proviral Activity via Vascular and Immunological Modulation

The primary mechanism through which sialokinin exerts its potent proviral activity is the direct modulation of the host's vasculature and the subsequent immunological consequences. biorxiv.org Sialokinin is a tachykinin-like peptide that acts directly on endothelial cells lining the blood vessels at the bite site. pnas.orgmdpi.com This action causes a rapid and significant increase in vascular permeability, essentially making the blood vessels "leaky". pnas.orgresearchgate.netbiotechniques.comnews-medical.net

This disruption of the endothelial barrier leads to edema (swelling) and allows plasma and other blood components to leak into the surrounding skin tissue. pnas.orgnews-medical.net Crucially, this process facilitates a rapid influx of virus-permissive immune cells, particularly monocytes, into the infected area. pnas.orgbiorxiv.org These recruited cells become early targets for the virus, providing an expanded pool of host cells for replication. biorxiv.org This early boost in viral numbers is a critical advantage for the pathogen, allowing it to establish a more robust infection before the host's broader adaptive immune defenses can be fully mounted. scielo.br This vascular effect is a key feature that is independent of most direct anti-saliva immune responses, pointing to a direct pharmacological action of sialokinin on the host vasculature. pnas.orgresearchgate.netbiorxiv.org

Comparative Analysis of Sialokinin's Role in Different Mosquito Species (e.g., Aedes vs. Anopheles)

A comparative analysis between different mosquito genera provides compelling evidence for the central role of sialokinin in arbovirus transmission. There is a stark difference in the composition of saliva and the vector competence for arboviruses between Aedes species (like Aedes aegypti) and Anopheles species. pnas.org Aedes mosquitoes are significant vectors for numerous arboviruses, including Dengue, Zika, and Chikungunya. pnas.orgresearchgate.net Their saliva contains sialokinin. pnas.orgresearchgate.net

In stark contrast, Anopheles mosquitoes, which are the primary vectors for malaria, are generally incompetent in transmitting most arboviruses. pnas.orgnih.gov Crucially, their saliva lacks sialokinin. pnas.orgnih.govresearchgate.net This absence correlates directly with their inability to enhance viral infection. nih.gov Studies have shown that Anopheles saliva does not induce the rapid vascular leakage seen with Aedes saliva and consequently does not promote arbovirus infection in a mammalian host. pnas.orgbiorxiv.orgnews-medical.net

This natural difference has been exploited experimentally to confirm sialokinin's function. When synthetic sialokinin was added to Anopheles saliva, which normally does not enhance viral infection, it gained the ability to promote vascular permeability and enhance viral pathogenesis to a level similar to that of Aedes saliva. biorxiv.orgbiorxiv.org This demonstrates that sialokinin is both a necessary and sufficient factor for the saliva-mediated enhancement of arbovirus infection, and its absence in Anopheles may be a key reason for their low vectorial capacity for these viruses. pnas.orgbiorxiv.orgnews-medical.net

Interactive Data Table 2: Comparative Analysis of Aedes vs. Anopheles Saliva

| Feature | Aedes aegypti | Anopheles spp. | Reference |

| Sialokinin Presence | Yes | No | pnas.orgnih.govresearchgate.net |

| Effect on Vascular Permeability | Rapidly increases (leaky vessels) | Does not induce significant leakage | pnas.orgbiorxiv.orgnews-medical.net |

| Enhancement of Arbovirus Infection | Yes, significantly enhances | No | pnas.orgnih.govbiorxiv.org |

| Primary Disease Vectored | Arboviruses (Dengue, Zika, etc.) | Malaria | pnas.orgnews-medical.net |

Advanced Research Methodologies and Experimental Models in Sialokinin Ii Studies

Genetic Engineering Approaches for Functional Characterization

Genetic engineering has been pivotal in elucidating the in vivo roles of sialokinins. By precisely manipulating the genetic makeup of mosquitoes and in vitro systems, researchers can directly assess the functional consequences of sialokinin absence or altered expression.

A significant breakthrough in sialokinin research has been the generation of sialokinin-knockout Aedes aegypti mosquitoes using the CRISPR/Cas9 gene-editing system. plos.orgnih.gov This powerful technique allows for the targeted disruption of the gene encoding the sialokinin precursor.

Two notable knockout lines, sialoKi5 and sialoKΔ8, have been created. nih.gov The sialoKi5 line possesses a 5-base pair insertion, while the sialoKΔ8 line has an 8-base pair deletion in the sialokinin gene. plos.orgnih.gov Both of these frameshift mutations result in premature stop codons, effectively ablating the production of functional sialokinin peptides. plos.orgnih.gov The absence of sialokinin in these knockout mosquitoes has been rigorously confirmed through multiple analytical methods, including mass spectrometry and immunofluorescence of the salivary glands and saliva. plos.orgnih.govnih.gov

These knockout models have been instrumental in demonstrating the physiological importance of sialokinin in blood-feeding. Studies have shown that mosquitoes lacking sialokinin exhibit significantly longer probing times on vertebrate hosts, leading to reduced blood-feeding success. nih.govresearchgate.net Furthermore, the saliva from these knockout mosquitoes fails to induce the significant vasodilation observed with wild-type mosquito saliva. researchgate.netmdpi.com These findings directly link sialokinin to the facilitation of efficient blood acquisition by counteracting host hemostasis.

Beyond whole-organism models, gene editing and expression modulation techniques are applied in in vitro systems to study the direct cellular effects of sialokinin. While direct CRISPR/Cas9 editing of sialokinin in cell lines is less common as the peptide is of mosquito origin, researchers utilize systems to express sialokinin or its receptor to study its function. For instance, cell lines can be engineered to express the mammalian tachykinin receptors, such as the neurokinin 1 receptor (NK1R), which are known to be activated by sialokinin. nih.gov

Another in vitro approach involves silencing the expression of specific host genes in cell culture to understand the downstream pathways activated by sialokinin. For example, siRNA (small interfering RNA) can be used to knock down the expression of NK1R in endothelial cells to confirm its role in mediating sialokinin-induced vascular permeability. This approach allows for a controlled examination of the molecular interactions and signaling cascades initiated by sialokinin at the cellular level. biorxiv.org

In vitro Cellular and Tissue Culture Systems

In vitro systems provide a controlled environment to investigate the specific cellular and tissue-level responses to Sialokinin II and its related peptides. These models are essential for dissecting the mechanisms of vasodilation, changes in vascular permeability, and immunomodulation.

To study the effect of sialokinin on vascular barrier function, researchers utilize endothelial cell monolayer permeability assays. nih.govsemanticscholar.orgmdpi.com In this system, primary human dermal microvascular endothelial cells (HDMVECs) or other endothelial cell lines are cultured on a porous membrane support to form a confluent monolayer, which mimics the endothelial lining of blood vessels. nih.gov

The integrity of this cellular barrier is measured by assessing its electrical resistance. A decrease in transendothelial electrical resistance (TEER) indicates an increase in permeability. semanticscholar.orgpnas.org Studies have demonstrated that both Aedes aegypti saliva and synthetic sialokinin can directly and rapidly decrease the electrical resistance across endothelial cell monolayers, signifying a direct action on endothelial cells to increase vascular permeability. biorxiv.orgpnas.orgbiorxiv.org This effect is not observed with saliva from Anopheles mosquitoes, which lack sialokinin. pnas.org These assays have been crucial in identifying sialokinin as a key factor in saliva-induced vascular leakage, which can facilitate the recruitment of immune cells to the bite site. nih.govpnas.org

| Experimental Model | Cell Type | Measurement | Key Finding | Reference |

| Endothelial Cell Monolayer | Human Primary Endothelial Cells | Electrical Resistance | Sialokinin directly increases endothelial permeability. | pnas.org |

| Endothelial Cell Monolayer | HDMVECn | Endothelial Permeability | Salivary gland extracts from wild-type mosquitoes, but not sialokinin-KO mosquitoes, increase endothelial permeability. | nih.gov |

The vasodilatory properties of sialokinins are often studied using ex vivo preparations of isolated blood vessels. pnas.org In these experiments, segments of arteries, such as rabbit aortic rings, are mounted in an organ bath containing a physiological salt solution. The tension of the smooth muscle in the blood vessel wall is continuously recorded.

The addition of sialokinin to the organ bath typically induces a dose-dependent relaxation of the pre-contracted aortic rings, demonstrating its vasodilatory effect. This effect is endothelium-dependent, indicating that sialokinin acts on the endothelial cells to release vasodilator agents, such as nitric oxide. nih.govpnas.org These studies have shown that the vasodilatory activity of sialokinin is comparable to that of the mammalian tachykinin, substance P. mdpi.compnas.orgresearchgate.net This model provides direct evidence of sialokinin's potent ability to widen blood vessels, a key function in facilitating blood feeding for the mosquito.

To investigate the immunomodulatory effects of sialokinin, researchers isolate various immune cell populations for in vitro co-culture studies. plos.orgnih.gov These cells can be sourced from mouse spleens (splenocytes) or from human peripheral blood (monocytes, which can be differentiated into macrophages and dendritic cells). plos.orgnih.gov

In these assays, the isolated immune cells are cultured in the presence or absence of sialokinin or mosquito salivary gland extracts (SGE). Researchers then analyze various cellular responses, such as cell proliferation, cytokine production, and changes in cell surface marker expression using techniques like flow cytometry. nih.govresearchgate.net

Studies using these systems have revealed that sialokinin can modulate immune responses. For example, sialokinin has been shown to decrease the production of TH1 cytokines and increase the production of TH2 cytokines by mouse splenocytes. plos.org Furthermore, while sialokinin can directly modulate macrophage responses, it does not appear to directly increase Zika virus (ZIKV) infection in these cells in vitro. nih.gov However, by increasing vascular permeability, sialokinin can enhance the recruitment of virus-permissive monocytic cells to the bite site in vivo. pnas.org

Co-culture studies have also been used to assess the impact of saliva from sialokinin-knockout mosquitoes. Bites from these knockout mosquitoes lead to altered immune cell profiles in vivo, with increases in monocyte, macrophage, and natural killer (NK) cell populations, suggesting that the absence of sialokinin shifts the immune response. plos.orgnih.govresearchgate.net

| Immune Cell Type | Experimental Approach | Key Finding | Reference |

| Mouse Splenocytes | Co-culture with Sialokinin | Decreased TH1 cytokine production, increased TH2 cytokine production. | plos.org |

| Human Monocytes/Macrophages | Co-culture with Sialokinin/SGE | Sialokinin modulates macrophage response but does not directly increase ZIKV infection in vitro. | nih.gov |

| Humanized Mouse Immune Cells | In vivo analysis after knockout bite | Bites from sialokinin-KO mosquitoes increase monocyte, macrophage, and NK cell populations. | plos.orgnih.govresearchgate.net |

| Human Dendritic Cells | Co-culture with SGE | Saliva from sialokinin-KO mosquitoes leads to decreased plasmacytoid dendritic cells in the skin. | nih.govresearchgate.net |

In vivo Vertebrate Models for Physiological and Immunological Assessment

The intricate interplay between this compound and the host's physiological and immunological systems necessitates the use of in vivo vertebrate models. These models are instrumental in dissecting the complex biological responses elicited by this mosquito salivary peptide.

Murine Models (e.g., C57BL/6, BALB/c, C3H/HeJ) for General Host Response Analysis

Standard laboratory mouse strains have been pivotal in elucidating the general host response to Sialokinin. Strains such as C57BL/6, BALB/c, and C3H/HeJ, each with distinct immunological predispositions, have been employed to understand the multifaceted effects of this peptide. plos.orgsemanticscholar.org

Studies utilizing C57BL/6 and BALB/c mice have demonstrated that Sialokinin can enhance arboviral infections by modulating endothelial barrier function and altering the recruitment of immune cells to the site of the mosquito bite. plos.orgresearchgate.netnih.gov C57BL/6 mice are generally predisposed to a T-helper 1 (TH1) immune response, while BALB/c mice are prone to a T-helper 2 (TH2) response. plos.orgsemanticscholar.org The use of these strains has provided insights into how Sialokinin may manipulate these baseline immune tendencies.

Research involving the C3H/HeJ mouse strain, which is susceptible to flavivirus infection, has shown that the injection of Sialokinin leads to a decrease in the production of TH1-associated cytokines and an increase in TH2-associated cytokines by splenocytes. plos.orgresearchgate.netnih.gov This suggests a Sialokinin-driven shift towards a TH2 immune phenotype. plos.orgresearchgate.netnih.gov

| Mouse Strain | Immunological Predisposition | Key Findings Related to this compound |

|---|---|---|

| C57BL/6 | TH1 prone | Enhances arboviral infection through modulation of endothelial function and immune cell recruitment. plos.orgresearchgate.netnih.gov |

| BALB/c | TH2 prone | Similar to C57BL/6, shows enhanced arboviral infection with Sialokinin presence. plos.orgresearchgate.netnih.gov |

| C3H/HeJ | Flavivirus-susceptible | Sialokinin injection decreases TH1 cytokine production and increases TH2 cytokine production by splenocytes. plos.orgresearchgate.netnih.gov |

Humanized Mouse Models for Mimicking Human Immune Responses

To more accurately model the human response to Sialokinin, researchers have turned to humanized mouse models. These models, such as the humanized NOD scid gamma (hu-NSG) mice, are reconstituted with a human immune system, including both innate and adaptive immune cells. plos.orgnih.govplos.org This allows for a more direct assessment of how Sialokinin modulates human immune cells in an in vivo context.

Studies using hu-NSG mice have revealed that Sialokinin appears to shift the human immune response towards a TH2 profile, which is less effective against intracellular pathogens like viruses. plos.orgvt.edu When these mice were bitten by mosquitoes lacking the Sialokinin protein (sialokinin-knockout mosquitoes), they exhibited an enhanced TH1 cellular immune response. plos.orgnih.gov

Specifically, in the absence of Sialokinin, there were increased populations of monocytes, macrophages (particularly CD11c- cells), plasmacytoid dendritic cells in the blood, Natural Killer (NK) cells in the skin and blood, and CD4+ T cells across all analyzed tissues (skin, blood, spleen, and bone marrow). plos.orgnih.govresearchgate.net Conversely, mice bitten by these knockout mosquitoes showed a decrease in NKT cell populations in the skin and fewer B cells in the blood, spleen, and bone marrow. plos.orgnih.govresearchgate.net These findings strongly suggest that Sialokinin itself is a key factor in suppressing a protective TH1 response and promoting a TH2 response during a mosquito bite. plos.orgvt.edunih.gov

Table 2: Immune Cell Population Changes in Humanized Mice in Response to Sialokinin-Knockout Mosquito Bites

| Immune Cell Population | Change Observed (in absence of Sialokinin) | Location of Change |

|---|---|---|

| Monocytes/Macrophages (CD11c-) | Increased | Skin, Blood, Bone Marrow, Spleen plos.orgnih.govresearchgate.net |

| Plasmacytoid Dendritic Cells | Increased | Blood plos.orgnih.govresearchgate.net |

| Natural Killer (NK) Cells | Increased | Skin, Blood plos.orgnih.govresearchgate.net |

| CD4+ T Cells | Increased | Skin, Blood, Bone Marrow, Spleen plos.orgnih.govresearchgate.net |

| NKT Cells | Decreased | Skin plos.orgnih.govresearchgate.net |

| B Cells | Decreased | Blood, Spleen, Bone Marrow plos.orgnih.govresearchgate.net |

Analytical and Bioanalytical Techniques

A range of sophisticated analytical and bioanalytical techniques are essential for the detailed study of this compound, from its identification and quantification to the measurement of its downstream cellular effects.

Mass Spectrometry (MS/MS) for Peptide Identification and Quantification

Tandem mass spectrometry (MS/MS) is a cornerstone technology for the identification and quantification of peptides like this compound within complex biological mixtures such as mosquito saliva. metwarebio.combiorxiv.orgnih.gov In a typical proteomics workflow, proteins in a sample are first digested into smaller peptides. nih.gov These peptides are then separated, often by liquid chromatography (LC), before being introduced into the mass spectrometer. nih.gov

The mass spectrometer first measures the mass-to-charge ratio of the intact peptide ions (MS1 scan). metwarebio.com Specific peptides are then selected, fragmented, and the resulting fragment ions are measured in a second stage (MS/2 scan). metwarebio.com The fragmentation pattern provides sequence information that, when compared against protein databases, allows for the confident identification of the peptide. nih.gov For quantification, the intensity of the peptide signal in the MS1 scan, which corresponds to its abundance, can be compared across different samples. nih.gov While specific studies detailing the MS/MS fragmentation of this compound were not prevalent in the search results, this standard proteomic approach is the established method for its analysis. metwarebio.combiorxiv.orgnih.gov

Nitric Oxide Detection Assays (e.g., DAF-2 Fluorescence)

This compound is known to induce vasodilation, a process often mediated by nitric oxide (NO). Assays to detect and quantify NO are therefore relevant to understanding its mechanism of action. One common method employs 4,5-diaminofluorescein (B163784) (DAF-2) as a fluorescent probe. aatbio.comsigmaaldrich.com DAF-2 itself is weakly fluorescent but reacts with NO in the presence of oxygen to form a highly fluorescent triazolofluorescein (DAF-2T). aatbio.comsigmaaldrich.cominterchim.fr

This change in fluorescence can be measured to determine the amount of NO produced by cells or tissues. aatbio.com The membrane-permeable version, DAF-2 diacetate (DAF-2DA), can be loaded into living cells, where it is cleaved by intracellular esterases to trap DAF-2 inside, allowing for the real-time detection of intracellular NO production. interchim.frabcam.com The detection limit for NO using this method can be as low as 2-5 nM at neutral pH. aatbio.comabcam.com

Flow Cytometry for Immune Cell Phenotyping and Quantification

In studies on this compound, flow cytometry has been crucial for profiling the changes in human immune cell populations in the skin, blood, spleen, and bone marrow of humanized mice. plos.orgplos.orgresearchgate.net Panels of antibodies against markers such as CD3, CD4, CD8 (for T cells), CD19 (for B cells), CD11c (for dendritic cells and monocytes), and CD56 (for NK cells) are used to differentiate these populations. researchgate.net This technique provided the detailed data on the increase in TH1-associated cells and the decrease in other cell types in response to the absence of Sialokinin, as outlined in section 5.3.2. plos.orgresearchgate.net

Synthetic Peptide Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical synthesis of this compound and its analogs is fundamental for conducting detailed structure-activity relationship (SAR) studies. These investigations aim to understand which parts of the peptide's structure are essential for its biological function, such as vasodilation and interaction with host receptors.

This compound is a decapeptide with the amino acid sequence Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met, with an amidated C-terminus (-NH2). This amidation is crucial for its biological activity, mimicking the structure of natural tachykinins. nih.gov Synthetic peptides are typically produced using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain sequentially while one end is attached to a solid resin support. The process uses protecting groups on the amino acid side chains and the N-terminus to prevent unwanted side reactions, and coupling reagents to form the peptide bonds. Once the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed. The crude synthetic peptide is then purified, often using high-performance liquid chromatography (HPLC).

SAR studies involve systematically modifying the peptide's structure and evaluating the effect of these changes on its activity. For this compound, this has involved synthesizing various analogs and testing their ability to bind to and activate tachykinin receptors, particularly the neurokinin (NK) receptors. Sialokinins are known to be functional analogs of vertebrate tachykinins like Substance P, and they interact with mammalian tachykinin receptors. nih.gov The conserved C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH2, is recognized as the "message domain" responsible for receptor binding and activation. nih.gov

Studies have shown that both Sialokinin I (which has an Asparagine at position 1) and this compound are potent agonists at mammalian tachykinin receptors. When tested on the guinea pig ileum, a classic bioassay for tachykinin activity, synthetic this compound displayed a potency comparable to that of Substance P. pnas.orgresearchgate.net More specific SAR studies have explored the binding affinity (IC50) and functional agonistic activity (EC50) of this compound and its modified analogs on specific neurokinin receptors, such as the NK3 receptor. For example, a study investigating various naturally occurring tachykinins found that this compound had a specific binding affinity and agonistic potency at the NK3 receptor. The creation of a synthetic analog of this compound, where Phenylalanine at position 7 was replaced with N-methylphenylalanine ([MePhe7]-Sialokinin II), resulted in significantly improved binding affinity and agonistic activity at the NK3 receptor. asm.org

| Peptide | Sequence | NK3R Binding Affinity (IC50, nM) | NK3R Agonistic Activity (EC50, nM) |

|---|---|---|---|

| This compound (7a) | Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | >1000 | 1.1 |

| [MePhe⁷]-Sialokinin II (7b) | Asp-Thr-Gly-Asp-Lys-Phe-MePhe-Gly-Leu-Met-NH₂ | 81 | 0.11 |

These SAR studies are crucial for designing potent and selective ligands for tachykinin receptors, which can be valuable tools for pharmacological research and potentially for the development of novel therapeutic agents.

Future Directions and Translational Research Avenues

Identification of Novel Sialokinin II Receptors and Downstream Signaling Pathways

Future research will continue to unravel the precise molecular interactions between this compound and its host receptors. While the peptide is known to be an analog of the vertebrate tachykinin, Substance P, a key area of investigation is the full characterization of its receptor engagement and subsequent signaling cascades.

Confirmed Receptor and Signaling: Current evidence strongly indicates that this compound exerts its primary effects through the mammalian neurokinin-1 receptor (NK1R) . mdpi.comnih.gov Studies utilizing sialokinin-knockout Ae. aegypti mosquitoes have demonstrated that the peptide's ability to facilitate successful blood-feeding is dependent on this receptor. When hosts are treated with an NK1R antagonist, such as aprepitant (B1667566), the feeding success of wild-type mosquitoes is significantly reduced, mirroring the difficulties observed in mosquitoes lacking sialokinin. nih.govresearchgate.netresearchgate.net

The primary downstream signaling pathway initiated by this compound binding to NK1R involves the activation of nitric oxide synthase (NOS) . mdpi.comnih.gov This leads to the release of nitric oxide (NO), a potent vasodilator, which increases local blood flow and enhances the permeability of the endothelium at the bite site. nih.gov

Future Research Focus: While NK1R is the principal receptor identified, further studies are needed to determine if other, lower-affinity or cell-type-specific receptors exist. It remains to be explored whether this compound can engage other tachykinin receptors (e.g., NK2R, NK3R) or entirely different receptor families to mediate its diverse biological effects, particularly its immunomodulatory functions. nih.govnih.gov Investigating these potential alternative pathways could reveal new layers of host manipulation by mosquito saliva.

Exploration of Previously Undescribed Biological Functions of this compound

Beyond its well-established role as a vasodilator, this compound has significant and complex effects on the host's immune system. These recently uncovered functions are a major focus of ongoing research, as they directly impact pathogen establishment and disease severity.

Immunomodulation and Immune Cell Recruitment: A critical function of this compound is its ability to modulate the host immune response to favor pathogen survival. Research shows that sialokinins can shift the immune environment from a T-helper 1 (Th1) response, which is crucial for clearing intracellular pathogens like viruses, to a less effective T-helper 2 (Th2) response. scielo.brscielo.brnih.govvt.edu This is achieved by down-regulating key Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), while up-regulating Th2 cytokines like IL-4 and IL-10. nih.gov

Studies using humanized mice have demonstrated that in the absence of sialokinin, mosquito bites induce a stronger Th1-type cellular immune response, characterized by increased populations of monocytes, macrophages, and natural killer (NK) cells. researchgate.netresearchgate.netplos.org Conversely, the presence of sialokinin suppresses NK cell populations and activity, consistent with the function of its mammalian homolog, Substance P. nih.govplos.org Sialokinin also actively contributes to the recruitment of neutrophils and T cells directly to the bite site. nih.gov

Enhancement of Viral Pathogenesis: A groundbreaking discovery is the role of this compound in directly enhancing arboviral infections, including those caused by Zika, Dengue, and Chikungunya viruses. pnas.orgresearchgate.net The peptide facilitates viral transmission through two primary mechanisms:

Increased Vascular Permeability: By acting on NK1R, this compound causes a rapid loss of endothelial barrier integrity. pnas.orgresearchgate.netbiorxiv.org This "leaky" vasculature inadvertently helps the virus disseminate from the initial bite site into the bloodstream. news-medical.net

Recruitment of Permissive Cells: The inflammation and vascular leakage induced by this compound lead to an influx of virus-permissive cells, particularly monocytes and macrophages, to the skin. biorxiv.orgflintbox.com This increases the number of available host cells for the virus to infect and replicate within during the crucial early stages of infection.

The table below summarizes the key immunomodulatory effects observed in studies with sialokinin-knockout (KO) mosquitoes compared to wild-type (WT).

| Immune Cell/Response | Observation in Sialokinin-KO Bite Site | Implied Function of this compound |

| Th1 Cytokines (e.g., IFN-γ) | Increased production | Suppression of Th1 response |

| Th2 Cytokines (e.g., IL-4) | Decreased production | Promotion of Th2 response |

| Monocytes/Macrophages | Increased populations | Modulation of monocyte activation |

| Natural Killer (NK) Cells | Increased populations | Suppression of NK cell activity |

| Neutrophils & T-Cells | Reduced recruitment | Promotion of leukocyte recruitment |

This compound as a Mechanistic Target for Vector-Borne Disease Intervention Strategies

The central role of this compound in facilitating viral transmission makes it a prime target for novel intervention strategies aimed at preventing mosquito-borne diseases. pnas.orgresearchgate.netnews-medical.net By neutralizing this single peptide, it may be possible to create a pan-viral therapeutic that is effective against a multitude of diseases transmitted by Aedes mosquitoes.

A promising translational avenue is the development of a vaccine that generates neutralizing antibodies against this compound. vt.edunews-medical.netplos.org The goal of such a vaccine is to train the host's immune system to recognize and block sialokinin upon its injection during a mosquito bite, thereby preventing the downstream effects of vasodilation, immune suppression, and viral enhancement.

Recent research has focused on using Virus-Like Particles (VLPs) as a highly immunogenic platform to present the this compound peptide to the immune system. flintbox.com Specifically, the Qβ bacteriophage VLP has been engineered to display the sialokinin peptide on its surface. biorxiv.org This approach has been shown to induce strong and durable antibody responses against sialokinin in preclinical models. flintbox.com A patent has been filed for a this compound immunogen based on this VLP technology, highlighting its commercial and therapeutic potential. google.comwipo.int Furthermore, innovative delivery methods, such as dissolvable microneedle patches containing the VLP vaccine, are being explored to create a thermostable, easy-to-administer product. biorxiv.orgunm.edu

An alternative or complementary strategy is the development of drugs that block the this compound signaling pathway. Since this compound acts primarily through the NK1R, existing and novel antagonists of this receptor are being investigated as potential therapeutics.

Research has successfully used the FDA-approved NK1R antagonist aprepitant to inhibit the effects of this compound in animal models. nih.govresearchgate.net In these studies, administering aprepitant to mice prevented sialokinin-induced vasodilation, thereby increasing the time it took for mosquitoes to successfully feed. researchgate.netresearchgate.net This confirms that blocking the NK1R pathway effectively neutralizes a key biological function of this compound. Future work could focus on developing topical treatments containing NK1R antagonists that could be applied to exposed skin to prevent the local effects of mosquito bites.

Comparative Proteomic and Bioinformatic Analyses of Sialokinin Homologs across Diverse Invertebrate Species

Understanding the evolutionary distribution of this compound and its homologs provides critical insight into vector competence and the co-evolution of viruses with their mosquito hosts. Comparative analyses have revealed that sialokinin is not a universal tool among blood-feeding insects.

Bioinformatic searches of genomic and proteomic databases like VectorBase and OrthoDB have shown that sialokinin is unique to culicine mosquitoes, such as Aedes and Culex species. biorxiv.orgbiorxiv.org Crucially, it is absent from the saliva of Anopheles mosquitoes. pnas.orgresearchgate.netnews-medical.net This molecular difference correlates strongly with vector competence, as Anopheles mosquitoes are generally incapable of transmitting most arboviruses. pnas.org This suggests that arboviruses may have evolved to specifically exploit the physiological environment created by sialokinin in Aedes mosquitoes. pnas.org

The this compound peptide itself is considered a product of convergent evolution, where it has become functionally analogous to vertebrate tachykinins like Substance P without sharing a direct evolutionary origin (i.e., it is not homologous). nih.gov Its gene precursor and processing are also distinct from other known invertebrate tachykinins. bioone.org

The table below illustrates the correlation between the presence of sialokinin, vector competence for arboviruses, and primary diseases transmitted by different mosquito genera.

| Mosquito Genus | Sialokinin Presence | Typical Arbovirus Vector Competence | Major Diseases Transmitted |

| Aedes | Yes | High | Dengue, Zika, Chikungunya, Yellow Fever |

| Culex | Yes | Moderate | West Nile Virus, Japanese Encephalitis |

| Anopheles | No | Very Low/None | Malaria (a protozoan, not a virus) |

Future proteomic and bioinformatic studies will likely uncover more subtle variations in sialokinin homologs among different Aedes species and identify other salivary proteins that may act synergistically with this compound. This research is essential for developing broadly effective, anti-saliva countermeasures to disrupt disease transmission.

Q & A

Q. What structural characteristics distinguish Sialokinin II from other immunomodulatory peptides in mosquito saliva?

this compound is a tachykinin-like peptide characterized by its conserved N-terminal motif (FXGLM) and C-terminal sequence (Ramide), which enable binding to neurokinin receptors (e.g., NK1R) to modulate immune responses. Its structure includes post-translational modifications such as sulfation, which enhances receptor affinity . Researchers can verify its structure using mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR), comparing results to databases like UniProt or annotated mosquito salivary proteomes.

Q. How does this compound influence immune cell recruitment in humanized mouse models?

In humanized mice, this compound suppresses monocyte/macrophage recruitment and CD4+ T cell proliferation by shifting immune responses toward a TH2 profile. Methodologically, this is assessed via flow cytometry of skin, blood, spleen, and bone marrow samples post-mosquito bite. Key markers include CD11c⁻ (for monocytes) and CD4+ (for T cells). Wild-type mosquito bites reduce these populations compared to this compound knockout models, demonstrating its immunosuppressive role .

Q. What experimental models are suitable for studying this compound’s immunomodulatory effects?

Humanized mice engrafted with human hematopoietic stem cells are the gold standard. Researchers should compare outcomes between wild-type mosquito bites, this compound knockout mosquito bites, and saline-injected controls. Flow cytometry panels targeting human immune markers (e.g., CD14, CD16, CD3) are critical for quantifying cell populations .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in TH1/TH2 balance be resolved?

Discrepancies may arise from variations in mosquito species, bite frequency, or host genetic backgrounds. To address this:

- Standardize experimental conditions (e.g., bite count, mosquito age).

- Use RNA-seq or cytokine arrays (e.g., IL-4, IFN-γ) to quantify TH1/TH2 polarization.

- Conduct meta-analyses of existing datasets (e.g., GEO Omnibus) to identify consensus pathways .

Q. What methodological challenges arise when isolating this compound for functional assays?

Challenges include:

- Purity : Salivary gland extracts contain co-injected proteins (e.g., apyrases). Use affinity chromatography with anti-Sialokinin II antibodies or recombinant expression in insect cells.

- Bioactivity : Ensure peptides retain sulfation by using sulfotransferase co-expression systems. Validate activity via calcium flux assays in NK1R-expressing cell lines .

Q. How can researchers design studies to explore this compound’s dual role in enhancing arboviral transmission and suppressing inflammation?

- Co-infection models : Inject this compound alongside Zika or Dengue virus in humanized mice, measuring viral load (qRT-PCR) and immune markers (multiplex ELISA).

- Time-course experiments : Track immune suppression duration post-bite using longitudinal flow cytometry.

- Pathway inhibition : Block NK1R with antagonists (e.g., aprepitant) to isolate this compound-specific effects .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent immune effects?

- Mixed-effects models : Account for intra-mouse variation in repeated measures (e.g., cytokine levels across time points).

- False discovery rate (FDR) correction : Adjust p-values for high-dimensional flow cytometry data.

- Power analysis : Ensure adequate sample size (n ≥ 8 per group) to detect ≥1.5-fold changes in immune cell counts .

Q. How can researchers ensure reproducibility in this compound knockout mosquito studies?

- Genotyping : Confirm CRISPR/Cas9-mediated this compound deletion via PCR and Sanger sequencing.

- Saliva collection : Standardize saliva extraction protocols (e.g., 10-minute capillary tube method).

- Blinding : Randomize mouse groups and blind analysts to treatment conditions during data acquisition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.